4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes with triazole derivatives. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with 5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. The compound can also interact with enzymes, leading to the inhibition of their activity. The presence of multiple functional groups allows it to engage in various interactions at the molecular level, making it a versatile agent in different biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol .
- 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol .
Uniqueness
Compared to similar compounds, 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the chloro and nitro groups. These functional groups enhance its reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H12ClN5O3S |
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Molecular Weight |
389.8 g/mol |
IUPAC Name |
4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12ClN5O3S/c17-13-7-6-11(8-14(13)22(23)24)9-18-21-15(19-20-16(21)26)10-25-12-4-2-1-3-5-12/h1-9H,10H2,(H,20,26)/b18-9+ |
InChI Key |
PPBZMOJWGRSPHC-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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